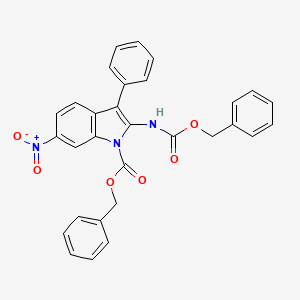

Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate

Description

Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate (CAS: 1984062-96-5) is a substituted indole derivative with the molecular formula C₃₀H₂₃N₃O₆ and a molecular weight of 521.53 g/mol . This compound features a nitro group at position 6, a benzyloxycarbonylamino (Cbz) group at position 2, and a phenyl substituent at position 3 of the indole core.

Properties

IUPAC Name |

benzyl 6-nitro-3-phenyl-2-(phenylmethoxycarbonylamino)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N3O6/c34-29(38-19-21-10-4-1-5-11-21)31-28-27(23-14-8-3-9-15-23)25-17-16-24(33(36)37)18-26(25)32(28)30(35)39-20-22-12-6-2-7-13-22/h1-18H,19-20H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUYJNRXJLCRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C3=C(N2C(=O)OCC4=CC=CC=C4)C=C(C=C3)[N+](=O)[O-])C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Coupling in Indole Core Construction

- Starting Materials: Typically involve substituted indoles or indole precursors with reactive sites at positions 1, 3, or 6.

- Key Reactions:

- Electrophilic substitution to introduce nitro groups at position 6.

- Coupling reactions such as Suzuki or Buchwald-Hartwig to attach phenyl groups at position 3.

- Protection Steps: Use of benzyl or carbamate protecting groups (benzyloxycarbonyl) to prevent undesired side reactions during nitration and coupling.

Nitro Group Introduction

- Method: Electrophilic aromatic substitution with nitrating agents (e.g., nitric acid, nitrating mixtures) under controlled temperature to selectively nitrify the aromatic ring at the 6-position.

- Conditions: Typically performed at low temperatures (0-5°C) to control regioselectivity and minimize over-nitration.

Formation of Benzyl and Carbamate Protecting Groups

- Benzylation: Achieved via benzyl bromide or benzyl chloride in the presence of base (e.g., potassium carbonate) in solvents like acetonitrile or DMF.

- Carbamate Formation: Using phosgene derivatives or carbamoyl chlorides to introduce the benzyloxycarbonyl (CBZ) group onto amino functionalities.

Assembly of the Final Compound

- Coupling of the Indole Core with the Benzyl Carbamate: Via peptide coupling reagents such as DCC or EDC in an inert solvent.

- Esterification: The carboxylate group is esterified using benzyl alcohol under acidic or basic catalysis, or via direct esterification with benzyl alcohol and a dehydrating agent.

Final Purification

- Chromatography: Silica gel column chromatography with solvents like ethyl acetate or dichloromethane to purify the compound.

- Spectroscopic Verification: Infrared (IR), mass spectrometry (MS), and NMR to confirm structure and purity.

Specific Research-Backed Methods

| Method | Description | Key Conditions | Yield/Remarks |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid formation of N-benzyl derivatives via solid-state reaction | Microwave irradiation at 700-850 W for ~10-30 min | Environmentally friendly, high efficiency, minimal solvents |

| Nucleophilic Substitution | Substitution of N-benzyl-2-chlorineacetamide with 2-methyl-1H-imidazol in presence of potassium carbonate | Acetonitrile solvent, 8-hour agitation | High yield (~80%), clean reaction |

| One-Step Solid-State Reaction | Reaction of biphenylcarbinol with imidazole under microwave radiation | Microwave at 700 W for 30 min | Simple, economical, rapid |

| Protection and Coupling Strategies | Use of Boc or CBZ groups, followed by coupling with phenyl or nitro-substituted intermediates | Standard peptide coupling reagents, inert atmosphere | Good yields (~24-27%) with high purity |

Data Tables Summarizing Key Parameters

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Amines: Reduction of the nitro group forms amines.

Substituted Indoles: Nucleophilic substitution reactions yield various substituted indole derivatives.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate is its potential as an anticancer agent. Research indicates that compounds containing indole structures can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to apoptosis in cancer cells, making this compound a candidate for further development in cancer therapy .

Neuroprotective Effects

Studies have also suggested that this compound may exhibit neuroprotective properties. Neuroprotection is essential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant activity associated with indole derivatives can help mitigate oxidative stress, a significant factor in neuronal damage .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized various polyfunctionalized indoles, including this compound. They evaluated their anticancer activity against different cancer cell lines. The results showed that this compound exhibited significant cytotoxicity, particularly against breast cancer cells, indicating its potential as a therapeutic agent .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of indole derivatives, highlighting the role of this compound in protecting neuronal cells from oxidative stress-induced apoptosis. The findings suggested that the compound could enhance cell viability and reduce markers of oxidative damage .

Potential Applications in Drug Development

Given its promising biological activities, this compound holds potential for development into novel therapeutic agents. Its applications could extend to:

- Cancer Therapy : As a CDK inhibitor, it may be developed into a targeted cancer treatment.

- Neurodegenerative Disease Treatment : Its neuroprotective properties suggest it could be beneficial in developing treatments for diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

To contextualize the properties and applications of Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate, the following compounds are analyzed for structural, synthetic, and functional differences:

Structural and Substituent Analysis

Key Observations :

- The nitro group in the target compound contrasts with halogens (F, Cl) and electron-withdrawing groups (CN, SO₂Cl) in others, influencing electronic properties and reactivity.

- The Cbz group provides amine protection, unlike the carboxamide or cyano groups in analogs, which may directly engage in hydrogen bonding or participate in further reactions .

Comparison :

- High-temperature reflux in polar aprotic solvents (DMSO, DMF) is common for indole derivatization .

- The target compound’s nitro group may require controlled reduction conditions to avoid side reactions.

Physical and Spectral Properties

Insights :

- The absence of spectral data for the target compound limits direct comparison, but nitro groups typically exhibit strong IR absorption near 1535 cm⁻¹ .

- Fluorine substitution in analogs leads to distinct ¹⁹F NMR signals, which are absent in the target compound .

Crystallographic and Conformational Analysis

- 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile : The indole ring forms an 86.97° dihedral angle with the tolyl substituent, influenced by steric hindrance from the benzyl and chloro groups . This contrasts with smaller angles (e.g., 58.41° ) in methoxy-substituted analogs, where electron-donating groups promote planarity .

Biological Activity

Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate, with the CAS number 1984062-96-5, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 521.5 g/mol. The compound features an indole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C30H23N3O6 |

| Molecular Weight | 521.5 g/mol |

| CAS Number | 1984062-96-5 |

Anticancer Activity

Recent studies have indicated that compounds with similar indole structures exhibit significant anticancer properties. For instance, research on related indole derivatives has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrate that certain indole derivatives induce apoptosis in cancer cells, suggesting that this compound may also possess similar mechanisms of action.

Case Study: Indole Derivatives and Cancer

A study published in Inorganica Chimica Acta examined the cytotoxicity of various indole-based thiosemicarbazones against HeLa-S3 and A549 cell lines. The results indicated that these compounds exhibited significant activity, particularly in inducing apoptosis through interaction with DNA and serum proteins like bovine serum albumin (BSA) . While specific data on this compound is limited, the structural similarities suggest potential anticancer efficacy.

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. Research has shown that certain indole derivatives display activity against various bacteria and fungi. For example, a study demonstrated that specific benzyl-substituted indoles exhibited potent antimicrobial effects against Pseudomonas aeruginosa and Staphylococcus aureus .

Table: Antimicrobial Activity of Indole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Benzyl-indole derivative | Pseudomonas aeruginosa | 0.88 |

| Benzyl-indole derivative | Staphylococcus aureus | 0.44 |

| Benzyl-indole derivative | Candida albicans | 3.12 |

The biological activity of this compound may involve several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate with calf thymus DNA, leading to cytotoxic effects .

- Protein Binding : Interaction with serum proteins like BSA can enhance the bioavailability and efficacy of the compound.

- Apoptosis Induction : Induction of programmed cell death has been observed in cancer cells treated with related indole compounds.

Q & A

Q. Table 1: Key Intermolecular Interactions in Crystal Packing

| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| C14–H14···Cg¹ | 3.42 | 156 | Column formation along b-axis |

| Cl1···Cg² | 3.39 | – | Stabilizes layered structure |

| N–H···O | 2.89 | 165 | Dimer formation |

| Cg¹: Aromatic ring C17–C22; Cg²: Tolyl ring |

What are best practices for refining crystallographic data of nitro- and benzyl-substituted indoles?

Q. Methodological Guidance

- Data Handling : Use SHELXL for refinement; validate with the IUCr CheckCIF tool .

- Disorder Management : Apply restraints to nitro groups, which often exhibit rotational disorder .

- Twinned Data : For twinned crystals (common in high-symmetry space groups), use TWIN/BASF commands in SHELXL .

How does the electronic nature of substituents affect the spectroscopic properties of this compound?

Advanced Question

- Nitro Groups : Strong electron-withdrawing effects redshift UV-Vis absorption (λmax ~350–400 nm).

- Benzyloxycarbonylamino Groups : Enhance fluorescence quenching via intramolecular charge transfer (observed in analogs like methyl indole-4-carboxylate) .

- Methodology : Compare experimental spectra (IR, NMR) with computational predictions (TD-DFT) to assign electronic transitions .

What strategies resolve contradictions in biological activity data for structurally similar indole derivatives?

Advanced Question

- SAR Analysis : Systematically vary substituents (e.g., replace nitro with methoxy) and assay against target proteins .

- Crystallographic Validation : Co-crystallize with biological targets (e.g., kinases) to confirm binding modes .

- Data Reproducibility : Ensure consistent assay conditions (pH, temperature) and validate via orthogonal methods (SPR vs. ITC) .

How can researchers optimize reaction yields for nitro-substituted indole intermediates?

Q. Methodological Guidance

- Nitration Conditions : Use fuming HNO3/H2SO4 at 0°C to minimize byproducts .

- Protecting Groups : Benzyloxycarbonyl (Cbz) groups prevent undesired side reactions during nitration .

- Workup : Neutralize reaction mixtures with NaHCO3 and extract with DCM to isolate nitro intermediates .

What computational tools are recommended for modeling the conformational flexibility of this compound?

Advanced Question

- Software : Gaussian or ORCA for DFT calculations; Mercury for crystal packing visualization .

- Parameters : Use B3LYP/6-31G(d) to optimize geometry and calculate torsional barriers for nitro and benzyl groups .

- Validation : Overlay computed and experimental structures (RMSD < 0.5 Å) to confirm accuracy .

How do solvent polarity and crystallization conditions influence polymorph formation?

Advanced Question

- Polar Solvents : Ethanol/water mixtures favor polar polymorphs with tighter π-stacking .

- Nonpolar Solvents : Hexane/ethyl acetate yield less dense packing with larger void volumes .

- Screening : Use high-throughput crystallization trials (e.g., 96-well plates) to identify stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.